molecular formula C16H14BrN3O2 B11516539 Ethyl 2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11516539
M. Wt: 360.20 g/mol
InChI Key: BWDZDAPWWLTIBH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the bromophenyl and methyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. . The reaction conditions often require the use of palladium catalysts and specific ligands to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura and Sonogashira couplings.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate and activate nucleophiles.

    Solvents: Common solvents include chloroform, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while coupling reactions can produce complex biaryl or alkynyl derivatives.

Scientific Research Applications

Ethyl 2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the bromophenyl and methyl groups, which enhance its chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

ethyl 2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H14BrN3O2/c1-3-22-16(21)13-9-18-15-8-14(19-20(15)10(13)2)11-5-4-6-12(17)7-11/h4-9H,3H2,1-2H3

InChI Key

BWDZDAPWWLTIBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC(=CC=C3)Br)N=C1)C

Origin of Product

United States

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